Ethyl acetoacetate-3,4-13C2
Overview
Description
Ethyl acetoacetate-3,4-13C2 is a labeled compound where the carbon atoms at positions 3 and 4 are replaced with the carbon-13 isotope. This compound is a derivative of ethyl acetoacetate, which is widely used as a chemical intermediate in various organic synthesis processes. The labeling with carbon-13 makes it particularly useful in research applications involving nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl acetoacetate-3,4-13C2 can be synthesized through the Claisen condensation of ethyl acetate-13C2. The reaction involves the condensation of two moles of ethyl acetate-13C2 in the presence of a base such as sodium ethoxide. The reaction proceeds as follows: [ 2 \text{CH}_3\text{COOCH}_2\text{CH}_3 \rightarrow \text{CH}_3\text{COCH}_2\text{COOCH}_2\text{CH}_3 + \text{CH}_3\text{CH}_2\text{OH} ]
Industrial Production Methods
On an industrial scale, this compound can be produced by treating diketene with ethanol-13C2. The process involves the following steps:
- Dissolving ethanol-13C2 and a catalyst in an esterification reaction kettle.
- Adding diketene dropwise while maintaining the reaction temperature.
- Isolating and purifying the crude product through distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl acetoacetate-3,4-13C2 undergoes various chemical reactions, including:
Keto-enol tautomerism: The compound exists in equilibrium between its keto and enol forms.
Nucleophilic substitution: The enolate form of this compound can undergo nucleophilic substitution reactions.
Reduction: Reduction of this compound yields ethyl 3-hydroxybutyrate.
Transesterification: The compound can undergo transesterification to form other esters.
Common Reagents and Conditions
Bases: Sodium ethoxide, sodium hydride.
Reducing agents: Lithium aluminum hydride.
Acids: Acetic acid for nitrosation reactions.
Major Products
Ethyl 3-hydroxybutyrate: Formed through reduction.
Benzyl acetoacetate: Formed through transesterification.
Scientific Research Applications
Ethyl acetoacetate-3,4-13C2 is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
NMR Spectroscopy: The carbon-13 labeling allows for detailed structural analysis and dynamic studies of organic molecules.
Metabolic Studies: Used to trace metabolic pathways in biological systems.
Drug Development: Helps in the synthesis of labeled compounds for pharmacokinetic studies.
Material Science: Utilized in the development of new materials with specific isotopic compositions.
Mechanism of Action
The mechanism of action of ethyl acetoacetate-3,4-13C2 involves its ability to participate in various chemical reactions due to the presence of the active methylene group. The carbon-13 labeling does not significantly alter the chemical reactivity but allows for tracking and analysis using NMR spectroscopy. The compound can form enolates, which are key intermediates in many organic synthesis reactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl acetoacetate-1,3-13C2
- Ethyl acetoacetate-2,4-13C2
- Methyl acetoacetate
- Diethyl malonate
Uniqueness
Ethyl acetoacetate-3,4-13C2 is unique due to the specific placement of carbon-13 isotopes at positions 3 and 4. This specific labeling provides distinct advantages in NMR spectroscopy, allowing for more precise and detailed analysis compared to other labeled or unlabeled analogs.
Properties
IUPAC Name |
ethyl 3-oxo(3,4-13C2)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBRDXRRQCHLP-BFQMUAMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[13C](=O)[13CH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480002 | |
Record name | Ethyl acetoacetate-3,4-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89186-80-1 | |
Record name | Ethyl acetoacetate-3,4-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl acetoacetate-3,4-13C2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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